CYP3A4 Inhibition Liability: Quantitative Selectivity Advantage Over a Close Structural Analog
In a head-to-head dataset curated by ChEMBL (CHEMBL5182534), 3-chloro-4-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide exhibited an IC50 of 20,000 nM against human CYP3A4 in human liver microsomes [1]. This value indicates negligible CYP3A4 inhibition at pharmacologically relevant concentrations. In contrast, a structurally related pyrrolidine-benzenesulfonamide analog (differing only in the substitution pattern on the terminal aryl ring) showed an IC50 of 5,200 nM—a 3.8-fold increase in CYP3A4 inhibitory potency—under identical assay conditions [1]. This differential CYP3A4 liability directly impacts the compound's suitability for in vivo studies where metabolic stability profiles are critical for pharmacokinetic interpretation.
| Evidence Dimension | CYP3A4 inhibition IC50 |
|---|---|
| Target Compound Data | 20,000 nM (IC50) |
| Comparator Or Baseline | Structurally related pyrrolidine-benzenesulfonamide analog: 5,200 nM (IC50) |
| Quantified Difference | 3.8-fold lower CYP3A4 inhibition (target vs. comparator) |
| Conditions | Human liver microsomes; fluorogenic substrate; 15 min preincubation with NADPH; 2 h incubation. Data from Biocon-Bristol Myers Squibb R&D Center, curated by ChEMBL [1]. |
Why This Matters
Lower CYP3A4 inhibition translates to reduced risk of metabolic drug-drug interactions in in vivo models, making this compound a superior choice for translational pharmacology studies compared to analogs with higher CYP liabilities.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534). Affinity Data: IC50 20,000 nM for CYP3A4. ChEMBL Curated Data. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50600733 (Accessed 2026-04-30). View Source
